Sulfonmethane is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Depressants substance.
Related Compounds
Trional (Sulfonethylmethane)
Relevance: Trional is structurally similar to sulfonmethane, with an ethyl group replacing one of the methyl groups attached to the sulfonyl group. This minor structural difference leads to significant changes in its pharmacokinetic and pharmacodynamic properties. Like sulfonmethane, trional can also induce hematoporphyrinuria as a side effect, although potentially less frequently. [, , , , ]
Tetronal
Chloral Hydrate
Relevance: Chloral hydrate represents an earlier generation of hypnotic drugs compared to sulfonmethane. Although chemically distinct, both compounds were used for similar purposes. The emergence of sulfonmethane, with its purportedly improved safety profile at the time, contributed to the decline in chloral hydrate's use. [, , , ]
Paraldehyde
Relevance: While chemically different from sulfonmethane, paraldehyde serves as a point of comparison in terms of its hypnotic efficacy, onset time, and adverse effects. The potential advantages and disadvantages of both compounds, such as sulfonmethane's less offensive taste and odor, influenced prescribing practices in the past. []
Amylene Hydrate
Relevance: Although structurally dissimilar to sulfonmethane, amylene hydrate's historical use as a hypnotic agent places it within the same therapeutic category. The comparison of their effectiveness, side effects, and prescribing patterns highlights the evolution of hypnotic drug development in the late 19th and early 20th centuries. []
Barbiturates (e.g., Barbital, Phenobarbital)
Veronal (Diethylbarbituric acid)
Relevance: Medinal demonstrates how chemical modifications, such as salt formation, were used to improve the pharmacokinetic properties of early hypnotic drugs. In this case, the goal was to enhance the solubility and absorption of diethylbarbituric acid (veronal), thereby leading to a faster onset of hypnotic effects. []
Sedormid (Allylisopropylacetylcarbamide)
Relevance: Although structurally unrelated to sulfonmethane, Sedormid's mention in the context of porphyria highlights an important point: the ability of certain drugs, even those structurally dissimilar, to induce porphyria-like symptoms or exacerbate pre-existing porphyria. [, ]
Hämatoporphyrin
Relevance: Hämatoporphyrin is not structurally related to sulfonmethane, but its presence in the urine (hematoporphyrinuria) is a crucial biomarker for sulfonmethane toxicity. This adverse effect arises from sulfonmethane's disruption of heme metabolism, leading to the accumulation and excretion of hematoporphyrin. [, , , , , , , , , ]
δ-Aminolevulinic Acid (ALA)
Relevance: ALA is not structurally related to sulfonmethane but plays a central role in the development of sulfonmethane-induced porphyria. Sulfonmethane disrupts heme synthesis, leading to the buildup of ALA and other porphyrin precursors, which are then excreted in the urine. [, ]
Porphobilinogen
Relevance: Like ALA, porphobilinogen is not structurally similar to sulfonmethane, but its accumulation and excretion are indicative of disrupted heme synthesis, a hallmark of sulfonmethane-induced porphyria. [, ]
Uroporphyrin
Relevance: While not a structural analog of sulfonmethane, uroporphyrin is relevant as its excessive excretion is a key feature of porphyria, the condition caused by sulfonmethane toxicity. The accumulation of uroporphyrin and other porphyrins results from the disruption of the heme biosynthesis pathway. []
Chloroquine
Relevance: Though structurally different from sulfonmethane, chloroquine is mentioned due to its ability to precipitate acute porphyria in individuals with a predisposition to the condition. This highlights the fact that various chemicals, not just sulfonmethane, can trigger porphyria attacks, emphasizing the complexity of this metabolic disorder. []
3,5-Dicarbethoxy-1-4-dihydrocollidine (DDC)
Relevance: DDC, while not structurally similar to sulfonmethane, is relevant as it also disrupts heme synthesis, making it a useful tool for researchers studying porphyria. Its inclusion highlights the shared mechanisms of porphyria induction by different chemicals. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
SRI31215 2TFA is a small molecule that acts as a triplex inhibitor of matriptase, hepsin and HGFA and mimics the activity of HAI-1/2. SRI31215 2TFA blocks signaling between cancer cells and fibroblasts and inhibits the tumor-promoting activity of cancer-associated fibroblasts.
SRS16-86 is an ethyl ester resulting from the formal condensation of the carboxy group of 4-[(adamantan-1-yl)amino]-3-{(Z)-[(pyrimidin-5-yl)methylidene]amino}benzoic acid with tert-butanol. It is an inhibitor of ferroptosis induced by erastin in HT-1080 and NIH3T3 cells when used at a concentration of 1 muM. It has a role as a ferroptosis inhibitor. It is a tert-butyl ester, a member of adamantanes, a member of pyrimidines, a substituted aniline, a secondary amino compound and an imine.
Serine/arginine-rich protein kinase 1 (SRPK1) targets proteins that contain multiple serine/arginine (SR) dipeptides, including SR-rich splicing factor 1, SRSF1.1 SRPIN340 is an isonicotinamide compound that inhibits SRPK1 (Ki = 0.89 µM). It is about 10-fold less effective against SRPK2 and does not inhibit the related SRPKs, Clk1 and Clk4.2 SRPIN340 suppresses the propagation of Sindbis virus in Vero cells and the replication of hepatitis C virus in Huh7/Rep-Feo-2a cells. By blocking SRPK1-mediated phosphorylation of SRSF1, SRPIN340 modulates alternative splicing of VEGF, reducing neovascularization both in cells and in animals. SRPIN340 is a selective serine arginine protein kinase (SRPK) 1 inhibitor with Ki = 0.89 μM. SRPK1 is a common binding partner of the E1^E4 protein of diverse human papillomavirus types. SRPK1 selective inhibitors could be a potentially novel topical (eye drop) therapeutic for wet AMD.